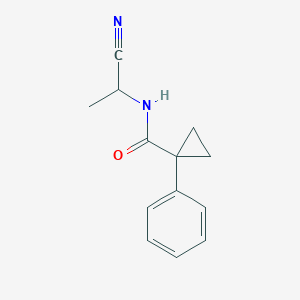

N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-Cyanoethyl)formamide” is a chemical compound with the molecular formula C4H6N2O . It has an average mass of 98.103 Da and a monoisotopic mass of 98.048012 Da .

Molecular Structure Analysis

“N-(1-Cyanoethyl)formamide” contains a total of 12 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .Physical and Chemical Properties Analysis

“N-(1-Cyanoethyl)formamide” has a density of 1.038g/cm3 and a boiling point of 323.8ºC at 760mmHg . The molecular weight is 98.10320 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of cyclopropane derivatives, including those with structural similarities to N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide, provide foundational insights for further applications in chemical research. For instance, the work on synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives demonstrates the versatility of cyclopropane and cyclohexane derivatives in organic synthesis. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, highlighting the structural diversity achievable with cyclopropane motifs (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactivity and Transformations

Research has shown the potential of cyclopropane derivatives for innovative bond formation strategies. The development of C-O bond formation techniques, utilizing 1-acetylcyclopropanecarboxamides, underlines the importance of cyclopropane derivatives in creating biologically important molecules like 5-amino-3(2H)-furanones. This method emphasizes the reactivity of cyclopropane derivatives under halonium-initiated tandem oxa-cyclization and ring-opening conditions (Wei, Lin, Xue, Liang, & Zhao, 2012).

Biological Applications

Cyclopropane derivatives are notable for their biological applications, particularly in the context of stress mitigation in plants. A study demonstrated the application of 1-aminocyclopropane-1-carboxylic acid deaminase-producing rhizobacteria to enhance the biochemical parameters and cell wall properties of Panicum maximum under stress conditions, signifying the potential of cyclopropane derivatives in agricultural biotechnology (Tiwari, Duraivadivel, Sharma, & P., 2018).

Material Science and Catalysis

The exploration of cyclopropane derivatives extends into material science and catalysis, showcasing their utility in selective hydrogenation processes. The development of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective formation of cyclohexanone from phenol demonstrates the catalytic potential of cyclopropane-related structures in chemical manufacturing (Wang, Yao, Li, Su, & Antonietti, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10(9-14)15-12(16)13(7-8-13)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCCPGYGWRLXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)C1(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-((1H-pyrrol-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2730732.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2730734.png)

![3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2730747.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B2730748.png)

![7-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2730752.png)